Product packaging for BMT-052(Cat. No.:CAS No. 1628720-84-2)

BMT-052

Cat. No.: B606298
CAS No.: 1628720-84-2
M. Wt: 635.6235
InChI Key: RIVZWIZZJKKNQV-FZGWONOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMT-052 is a second-generation, potent, and selective pan-genotypic inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, identified as a potential clinical candidate . It was developed to overcome the metabolic stability challenges of previous compounds through the strategic incorporation of deuterium at potential metabolic soft spots, a tactic that enhances its pharmacokinetic profile without altering its inherent biological activity . This inhibitor targets the primer grip site of the NS5B polymerase, an enzyme essential for viral replication, and exhibits excellent genotype coverage with EC50 values ranging from 1 to 10 nM against HCV genotypes 1a, 1b, 2a, 2b, 3a, 4a, 5a, and 6a . In preclinical studies, this compound demonstrated low clearance, a moderate volume of distribution, and good oral bioavailability across multiple species, supporting a profile consistent with once-daily dosing . With no reported cytotoxicity (CC50 >100 µM) and improved physiochemical properties over its predecessor, this compound represents a valuable research tool for investigating novel anti-HCV therapies and viral replication mechanisms . This compound is intended for research purposes only.

Properties

CAS No.

1628720-84-2

Molecular Formula

C30H17D9F4N6O5

Molecular Weight

635.6235

IUPAC Name

5-(5-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl-1,1,1,3,3,3-d6)carbamoyl)-6-(methoxy-d3)pyridin-3-yl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C30H26F4N6O5/c1-29(2,28-37-14-44-40-28)39-24(41)20-11-16(13-36-26(20)43-4)18-12-19-22(25(42)35-3)23(15-5-7-17(31)8-6-15)45-27(19)38-21(18)9-10-30(32,33)34/h5-8,11-14H,9-10H2,1-4H3,(H,35,42)(H,39,41)/i1D3,2D3,4D3

InChI Key

RIVZWIZZJKKNQV-FZGWONOOSA-N

SMILES

O=C(NC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C1=NOC=N1)C2=C(OC([2H])([2H])[2H])N=CC(C3=C(CCC(F)(F)F)N=C(OC(C4=CC=C(F)C=C4)=C5C(NC)=O)C5=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMT-052;  BMT 052;  BMT052.

Origin of Product

United States

Discovery and Medicinal Chemistry Optimization of Bmt 052

Identification of BMT-052 as a Second-Generation Pan-Genotypic HCV NS5B Polymerase Primer Grip Inhibitor

This compound is a second-generation, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, specifically targeting the primer grip site. researchgate.netnih.govacs.org Its development arose from iterative structure-activity relationship (SAR) analyses of a series of highly functionalized furo[2,3-b]pyridines. nih.govacs.org The NS5B polymerase is a crucial enzyme for HCV replication, making it a prime target for antiviral therapies. acs.org The primer grip site, located within the polymerase, is an allosteric site that can accommodate a diverse range of chemical structures. nih.govacs.org

The initial lead compounds in this class showed promising antiviral activity but suffered from poor metabolic stability. researchgate.netfigshare.com This led to a focused effort to optimize the metabolic profile while maintaining potent, pan-genotypic inhibition. researchgate.netresearchgate.net this compound emerged from these studies as a potential clinical candidate, demonstrating broad activity against various HCV genotypes. researchgate.netnih.gov It is an orally bioavailable compound with an EC50 value in the range of 1-10 nM against different HCV genotypes. acs.orgdcchemicals.com The development of pan-genotypic inhibitors like this compound is a significant goal in HCV treatment, aiming to provide a single therapeutic regimen effective across all viral genotypes. nih.govacs.org

Iterative Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The optimization of the lead compounds into this compound involved extensive iterative Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses. nih.govfigshare.com SAR studies explore how modifications to the chemical structure of a compound affect its biological activity, while SPR studies examine the relationship between the structure and its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. youtube.comnih.govnih.gov

Initial SAR investigations focused on modifying the C5 phenyl ring of the lead compound. nih.gov The primary goal was to improve metabolic stability while preserving potent antiviral activity against a range of HCV genotypes, including resistant mutants. nih.gov These studies provided crucial insights that guided the subsequent optimization efforts, ultimately leading to the identification of this compound. researchgate.netresearchgate.net

Investigation of Furo[2,3-b]pyridines as a Core Scaffold

The furo[2,3-b]pyridine (B1315467) core was identified as a promising scaffold for developing HCV NS5B polymerase inhibitors. nih.govnih.gov This heterocyclic system serves as a key structural element that interacts with the target enzyme. ias.ac.in The electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring within this scaffold contribute to its binding affinity and biological activity. nih.gov

The use of the furo[2,3-b]pyridine scaffold was part of a strategy to find isosteric replacements for other promiscuous scaffolds, aiming to improve selectivity and potency. nih.gov The versatility of this core allows for functionalization at multiple positions, enabling extensive exploration of the chemical space to optimize the inhibitor's properties. nih.govias.ac.in Research into various synthetic routes for furo[2,3-b]pyridines has facilitated the generation of a diverse library of analogues for SAR studies. nih.govias.ac.in

Addressing Metabolic Soft Spots through Strategic Deuterium (B1214612) Incorporation

A significant challenge in the development of the furo[2,3-b]pyridine-based inhibitors was their poor metabolic stability. researchgate.netfigshare.com To overcome this, a strategy of strategic deuterium incorporation was employed to address metabolic "soft spots," which are positions on the molecule that are particularly susceptible to metabolic breakdown. nih.govacs.org

Deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, is a technique used to improve the metabolic stability of drug candidates. nih.govtandfonline.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.inhumanjournals.com This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. tandfonline.comgabarx.com By selectively placing deuterium at metabolically vulnerable sites, the rate of drug metabolism can be reduced, leading to an increased half-life and improved pharmacokinetic profile. researchgate.net This approach can enhance a drug's therapeutic profile while retaining its pharmacological activity. gabarx.com

In the development of this compound, deuterium was strategically incorporated at specific sites identified as being metabolically labile. nih.gov Based on metabolic studies of earlier analogues, the gem-dimethyl moiety on the oxadiazole ring and the amide moiety were identified as potential sites of oxidative metabolism. acs.orgacs.org

Systematic studies involving the incorporation of deuterium at these positions were conducted. acs.org While deuteration of the oxadiazole ring alone did not provide a significant advantage, the incorporation of six deuterium atoms in the gem-dimethyl group (gem-dimethyl-d6) of the oxadiazole amide led to a substantial improvement in metabolic stability in both human and cynomolgus monkey liver microsomes. acs.orgacs.org This led to the selection of the compound with deuteration at this specific site, which was designated as this compound. nih.govacs.org

Data on Metabolic Stability of this compound Precursors

The following table summarizes the half-life data of this compound precursors in liver microsomes (LM), demonstrating the impact of deuteration on metabolic stability.

CompoundModificationHuman LM t½ (min)Cyno LM t½ (min)
11 Non-deuterated2018
13 Deuterated oxadiazole ringNo advantageNo advantage
14 (this compound) gem-dimethyl-d6 oxadiazole amideFurther improvementsFurther improvements
15 Alternative deuteration patternFurther improvementsFurther improvements
Data sourced from ACS Medicinal Chemistry Letters. acs.org

Impact of Deuteration on Half-Life in Liver Microsomes

A significant hurdle in the development of its predecessors was metabolic instability. researchgate.netnih.gov To address this, researchers strategically incorporated deuterium, a stable isotope of hydrogen, at sites on the molecule susceptible to metabolic breakdown. researchgate.netnih.gov This approach, known as the deuterium kinetic isotope effect, can slow the rate of metabolism, thereby increasing the drug's half-life. juniperpublishers.comscienceopen.com

In the case of this compound, this strategy proved highly effective. The introduction of deuterium led to a notable increase in the compound's half-life in both human and cynomolgus monkey liver microsomes (LMs), indicating a reduced rate of metabolic clearance. researchgate.netmedkoo.comnih.gov This enhancement in metabolic stability was a critical step in advancing this compound as a potential clinical candidate. researchgate.netnih.gov

Below is a data table summarizing the impact of deuteration on the metabolic stability of related compounds.

CompoundModificationHuman LM Half-Life (min)Cyno LM Half-Life (min)
11 -4337
13 Deuterated C5 phenyl ring4337
14 (this compound) gem-dimethyl-d6 oxadiazole amide>180>180
15 Further deuteration>180>180
Data sourced from ACS Medicinal Chemistry Letters. nih.gov

Lead Optimization Campaign for Second-Generation Pan-Genotypic NS5B Inhibitors

The development of this compound was the result of an extensive lead optimization campaign aimed at identifying a second-generation pan-genotypic NS5B inhibitor. researchgate.netresearchgate.net This effort was built upon the insights gained from earlier compounds, focusing on a class of highly functionalized furo[2,3-b]pyridines that bind to the primer grip site of the NS5B polymerase. researchgate.netnih.govresearchgate.net

The primary challenges encountered during this campaign included poor metabolic stability, high clearance, and issues with oral bioavailability. researchgate.net The research team systematically conducted structure-activity relationship (SAR) studies to overcome these obstacles. nih.govresearchgate.net These studies involved iterative modifications to the lead compounds and evaluation of their antiviral activity against multiple HCV genotypes and their metabolic stability. nih.gov

A key breakthrough in the optimization process was the identification of the metabolic "soft spots" in the molecule. researchgate.netnih.gov This understanding allowed for the targeted incorporation of deuterium, which, as discussed previously, significantly improved the metabolic profile without compromising the potent, pan-genotypic antiviral activity. researchgate.netnih.gov The insights from these structure-property and crystallographic studies provided a clear path forward in the campaign. researchgate.net

Comparison with Predecessor Compounds (e.g., BMS-986139)

This compound was developed as a second-generation inhibitor, directly evolving from its predecessor, BMS-986139. researchgate.net While structurally similar, the key distinction lies in the strategic deuteration of this compound. researchgate.net BMS-986139, although a potent pan-genotypic inhibitor, faced challenges during preclinical development, specifically issues with microcrystallization during toxicological studies. researchgate.netmedkoo.com

The modifications leading to this compound, particularly the incorporation of deuterium, not only enhanced its metabolic stability but also improved its physicochemical properties. medkoo.com this compound exhibits a lower measured log D at pH 6.5 and a lower melting point compared to BMS-986139. nih.gov These improved properties are believed to provide a potential solution to the microcrystallization problems observed with its predecessor. medkoo.com

Furthermore, while both compounds show potent pan-genotypic HCV inhibition, this compound's enhanced metabolic stability gives it a more favorable pharmacokinetic profile, predictive of once-daily dosing in humans. researchgate.netmedkoo.com

CompoundKey FeatureEC50 (GT-1a)EC50 (GT-1b C316N)Advantage
BMS-986139 First-generation inhibitor9 nM3 nMPotent pan-genotypic activity
This compound Deuterated second-generation inhibitor4 nM7 nMImproved metabolic stability and physicochemical properties
Data sourced from multiple research publications. researchgate.netnih.gov

Molecular Mechanisms of Bmt 052 Action

Target Identification: HCV NS5B Polymerase

The primary molecular target of BMT-052 is the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase. researchgate.netnih.govfigshare.comacs.orgnih.govacs.org This enzyme is an RNA-dependent RNA polymerase (RdRp) that plays a crucial role in the replication of the viral genome. rcsb.orgnih.gov As the NS5B polymerase is essential for viral replication and has no functional equivalent in mammalian cells, it represents an attractive and specific target for antiviral therapy. nih.govrcsb.org this compound is a second-generation pan-genotypic inhibitor of this enzyme, developed through iterative structure-activity relationship (SAR) studies. researchgate.netnih.govacs.orgnih.gov

Binding Site Characterization: Primer Grip Inhibitor

This compound is classified as a primer grip inhibitor of the HCV NS5B polymerase. researchgate.netnih.govacs.orgnih.govmedchemexpress.com The NS5B polymerase is comprised of three main domains: the thumb, palm, and fingers. nih.gov Within this structure, there are four identified allosteric sites: thumb-I, thumb-II, palm-I, and palm-II. nih.gov The primer grip region is a sizable area, approximately 15 Å wide and 20 Å deep, that spans from the palm domain to the interior of the thumb domain and includes part of the active site. acs.org Inhibitors that bind to this specific area, like this compound, are known for their varying degrees of resistance to mutations at key amino acid residues such as 414, 316, or 447. nih.govacs.org

Allosteric Inhibition Mechanism

This compound functions through an allosteric inhibition mechanism. nih.gov This means that it does not bind directly to the catalytic active site of the NS5B polymerase but rather to a distinct allosteric site, the primer grip. nih.govnih.gov This binding event induces a conformational change in the enzyme, which in turn affects the enzyme's ability to function correctly during viral replication. mdpi.com Specifically, allosteric inhibitors of the NS5B polymerase, like this compound, can interfere with the interaction between the enzyme and viral RNA, and can block the transition from the initiation to the elongation phase of RNA synthesis. mdpi.com This indirect mode of action is a key feature of many non-nucleoside inhibitors (NNIs) targeting the HCV polymerase. plos.org

Key Molecular Interactions within the Active Site/Binding Pocket

The efficacy of this compound as an inhibitor is rooted in specific molecular interactions within its binding pocket on the NS5B polymerase. researchgate.netresearchgate.net

Role of Specific Amino Acid Residues (e.g., Gln414) in Ligand Binding

Crystallography and structure-activity studies have revealed the critical role of certain amino acid residues in the binding of this compound. researchgate.netresearchgate.net A key residue is Gln414, which is located in the binding pocket. researchgate.netresearchgate.net The interaction with the Gln414 binding pocket is crucial for maintaining potent inhibitory activity, particularly against different HCV genotypes. researchgate.net The optimization of this compound involved a functional group minimization strategy that maintained potent activity against genotype-2 HCV replicons by adapting the way substituents interact within this pocket. researchgate.net

Observation of Intermolecular n→π* Type Interactions

A notable and novel discovery in the study of this compound's binding is the observation of an intermolecular n→π* type interaction. researchgate.netresearchgate.net This specific interaction occurs between the sulfonamide oxygen atom of the this compound ligand and the carbonyl moiety of the side chain of the Gln414 residue. researchgate.netresearchgate.net This type of noncovalent interaction, though often weak, can have a significant impact on the structure and function of molecular complexes. rsc.org The identification of this n→π* interaction provided valuable insights that guided the optimization of second-generation pan-genotypic NS5B inhibitors. researchgate.netresearchgate.net

Pan-Genotypic Inhibitory Profile and Activity Against HCV Genotypes

A significant advantage of this compound is its pan-genotypic inhibitory profile, meaning it is effective against multiple genotypes of the Hepatitis C virus. researchgate.netnih.govfigshare.comacs.orgnih.govnih.govmedkoo.combiocat.com This is a crucial attribute for an HCV therapeutic, given the global diversity of the virus, which includes seven major genotypes and various subclasses. nih.govacs.org

This compound has demonstrated potent inhibitory activity against a range of HCV genotypes. nih.gov For instance, it has shown escalating HCV NS5B enzyme inhibition with EC50 values of 4 nM for both genotypes it was tested against in one study. nih.gov Another report cites an EC50 value of 7 nM. medkoo.combiocat.com The compound maintains good genotype coverage, with the least sensitive being a known resistant mutant, 1b C316N, against which it still exhibited an EC50 value of 7 nM. nih.gov The development of this compound from its predecessor, BMS-986139, involved the strategic incorporation of deuterium (B1214612), which improved its metabolic stability while maintaining potent pan-genotypic inhibition. researchgate.netnih.govmedkoo.com

Inhibitory Activity of this compound Against HCV Genotypes

Genotype/Mutant EC50 (nM) Reference
Genotypes tested 4 nih.gov
Pan-genotypic 7 medkoo.combiocat.com
1b C316N mutant 7 nih.gov
gt-1aHS - nih.gov

EC50 values represent the concentration of the drug that inhibits 50% of the viral replication. gt-1aHS refers to genotype 1a in the presence of 40% human serum.

Efficacy Across Different HCV Genotypes (e.g., GT-1a, GT-1b, GT-2a)

Research demonstrates that this compound possesses potent inhibitory activity across multiple HCV genotypes, establishing it as a pan-genotypic agent. rhhz.netmedkoo.com The screening process used to evaluate its efficacy involved measuring the replicon inhibitory activity against genotypes 1a, 1b, and 2a, among others. nih.gov For most genotypes tested, this compound expressed EC₅₀ values of less than 15 nM. nih.gov One study reported that this compound is an effective pan-genotypic HCV inhibitor with EC₅₀ values ranging from 1 to 7 nmol·L⁻¹ against genotypes 1 through 6. rhhz.net

The compound maintains potent activity against key genotypes, including those prevalent globally. nih.govnih.gov Its efficacy against genotype 1a was also assessed in the presence of 40% human serum (1aHS) to simulate physiological conditions, showing sustained activity. nih.gov The specific half-maximal effective concentration (EC₅₀) values underscore its broad-spectrum coverage. nih.gov

Table 1: In Vitro Efficacy of this compound Across HCV Genotypes EC₅₀ values represent the concentration of the compound required to inhibit 50% of HCV replicon replication.

HCV Genotype/ConditionEC₅₀ (nM)Reference
GT-1a1 nih.gov
GT-1aHS (in 40% human serum)4 nih.gov
GT-1b1 nih.gov
GT-2a2 nih.gov

Activity Against Resistant Mutants (e.g., 1b C316N)

A significant aspect of this compound's molecular action is its sustained efficacy against viral strains that have developed resistance to other antiviral agents. The evaluation paradigm for this compound specifically included testing its activity against the C316N mutant in genotype 1b. nih.gov The C316N mutation is a known resistance-associated substitution (RAS) in the NS5B polymerase region. nih.govnih.gov This polymorphism has been observed in patients who are treatment-naïve as well as in those who have failed previous direct-acting antiviral (DAA) regimens. nih.govnih.gov

This compound demonstrated good genotype coverage, with the least sensitive virus being the existing 1b C316N mutant, against which it still recorded a potent EC₅₀ value of 7 nM. nih.govrhhz.net This finding indicates that this compound can effectively inhibit the replication of this resistant variant, a key attribute for a next-generation HCV inhibitor. nih.gov

Table 2: In Vitro Activity of this compound Against Resistant HCV Mutant The EC₅₀ value indicates the compound's potency against the specified mutant.

HCV MutantEC₅₀ (nM)Reference
GT-1b C316N7 nih.gov

Preclinical Biological Evaluation and Profile of Bmt 052

In Vitro Enzyme Inhibition Assays for HCV NS5B Polymerase

The inhibitory activity of BMT-052 against the HCV NS5B polymerase was evaluated in biochemical assays. These assays directly measure the ability of the compound to interfere with the enzymatic function of the isolated NS5B protein.

In enzymatic assays, this compound demonstrated potent inhibition of the HCV NS5B polymerase. The compound exhibited a half-maximal effective concentration (EC50) of 4 nM against both genotype 1a and 1b NS5B enzymes. researchgate.net

Cell-Based HCV Replicon Assays

To assess the antiviral activity of this compound in a cellular context, HCV replicon assays were utilized. These systems involve liver-derived human cells (Huh-7) that contain self-replicating HCV RNA molecules, allowing for the quantification of viral replication and its inhibition by antiviral compounds. nih.gov

This compound demonstrated potent antiviral activity in cell-based HCV replicon assays, with EC50 values in the low nanomolar range. probechem.com The cytotoxicity of this compound was also evaluated in Huh-7 cells, and the compound was found to have a 50% cytotoxic concentration (CC50) of over 100 μM, indicating a high degree of selectivity for viral replication over cellular processes. probechem.commedchemexpress.com

A key attribute of this compound is its broad activity against multiple HCV genotypes. The compound's pan-genotypic coverage was assessed using a panel of HCV replicons representing various genotypes. This compound maintained its potent antiviral activity across all tested genotypes, with the exception of a known resistant mutant. nih.gov

Antiviral Activity of this compound in HCV Replicon Assays
HCV Genotype/MutantEC50 (nM)
1a4
1b4
1b C316N7
2a4
3a4
4a4
5a4

In Vitro Metabolic Stability Studies

A significant challenge in the development of its predecessor, BMS-986139, was its poor metabolic stability. researchgate.net this compound was specifically designed to address this limitation through deuteration. The metabolic stability of this compound was evaluated in vitro using liver microsomes from different species.

In vitro studies using human and cynomolgus monkey liver microsomes demonstrated a marked improvement in the metabolic stability of this compound compared to its non-deuterated counterpart, BMS-986139. The half-life (t1/2) of this compound was significantly longer in both human and cynomolgus liver microsomes, indicating a reduced rate of metabolic clearance. researchgate.net

Metabolic Stability of this compound and BMS-986139 in Liver Microsomes
CompoundSpeciest1/2 (min)
BMS-986139Human29
Cynomolgus12
This compoundHuman68
Cynomolgus31

Determination of Half-Life in Metabolic Systems

The metabolic stability of this compound was assessed in vitro using liver microsomes (LMs) from multiple species, a standard preclinical method to predict in vivo metabolic clearance. The half-life (t½) of a compound in the presence of liver microsomes and cofactors like NADPH provides a crucial measure of its susceptibility to Phase I metabolic enzymes, primarily cytochrome P450s.

In these assays, this compound, also referred to as compound 14 , demonstrated significantly improved metabolic stability compared to its hydrogenated precursors. The strategic incorporation of deuterium (B1214612) at key metabolic sites led to a notable increase in its half-life in both human and cynomolgus monkey liver microsomes. This enhancement in metabolic half-life was a critical factor in its selection as a potential clinical candidate, as it suggests a lower rate of metabolic clearance in vivo. semanticscholar.orgresearchgate.net The improved stability profile of this compound over its predecessors was a key achievement in its development. researchgate.net

Metabolic Half-Life of this compound and Related Compounds in Liver Microsomes
CompoundModificationsHuman LM t½ (min)Cynomolgus LM t½ (min)

Role of Deuterium in Improving Metabolic Stability

The primary strategy to address the poor metabolic stability of the initial lead compounds was the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen. researchgate.net This approach leverages the kinetic isotope effect (KIE), a well-established principle in medicinal chemistry where the substitution of a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of bond cleavage. semanticscholar.orgresearchgate.net

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. semanticscholar.orgresearchgate.net Consequently, more energy is required to break a C-D bond, which can lead to a 6- to 10-fold decrease in the rate of metabolism when this bond cleavage is the rate-limiting step of the metabolic process. semanticscholar.orgresearchgate.net

In the development of this compound, deuterium was incorporated at identified metabolic "soft spots" within the molecule. researchgate.net This precision deuteration successfully mitigated the rapid metabolism observed with earlier analogs. The resulting compound, this compound, exhibited a superior metabolic profile, characterized by a longer half-life in liver microsomes, without compromising its potent antiviral activity. researchgate.net This enhancement of metabolic stability is a critical attribute for achieving desired pharmacokinetic properties, such as a longer duration of action in vivo. nih.govnih.govwikipedia.org

Preclinical Pharmacokinetic (PK) Characterization in Animal Models (e.g., Rats, Cynomolgus Monkeys)

Following promising in vitro results, drug candidates like this compound typically undergo extensive preclinical pharmacokinetic (PK) characterization in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) properties in a whole-organism system. nih.gov Standard species for such evaluations include rats and non-human primates like cynomolgus monkeys, as they can provide insights into predicting human pharmacokinetics. researchgate.netnih.govnih.gov

While the specific in vivo PK parameters for this compound in rats and cynomolgus monkeys are not detailed in the available literature, its selection as a potential clinical candidate implies that it demonstrated a favorable PK profile in these preclinical species. researchgate.net The improved metabolic stability observed in vitro was expected to translate to beneficial in vivo properties, such as reduced clearance and increased exposure. nih.govresearchgate.net

Assessment of Oral Bioavailability and Exposure

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for orally delivered medicines. The assessment in preclinical models like rats is a standard step in drug development. nih.govnih.gov For a compound in the class of this compound, achieving adequate oral exposure is necessary for therapeutic efficacy. A related HCV NS5B inhibitor, BMS-929075, was noted to have consistently high oral bioavailability across preclinical animal species, setting a positive precedent for this class of compounds. researchgate.net

Although specific oral bioavailability data for this compound is not publicly available, its advancement as a clinical candidate suggests it possessed an acceptable profile. researchgate.net The improved metabolic stability from deuteration would likely contribute positively to its oral bioavailability by reducing first-pass metabolism in the liver. europa.eu

Liver Uptake and Distribution Profile

As this compound is an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, its distribution to the liver, the primary site of HCV replication, is of significant pharmacological importance. nih.govresearchgate.net Preclinical studies for such antiviral agents typically evaluate tissue distribution to ensure that the compound reaches its target organ in sufficient concentrations. While specific studies detailing the liver uptake and broader tissue distribution of this compound are not described in the available literature, this would have been a key component of its preclinical evaluation.

Evaluation of Off-Target Activity in Preclinical Models

The evaluation of a drug candidate's selectivity is a critical component of preclinical safety assessment. This typically involves screening the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects.

The available scientific literature on this compound focuses extensively on its potent, on-target activity as a pan-genotypic inhibitor of the HCV NS5B polymerase. researchgate.netresearchgate.net However, specific details regarding its broader off-target activity profile from preclinical screening panels are not explicitly mentioned in these sources.

Advanced Research Methodologies Applied to Bmt 052 Studies

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) was a cornerstone in the evolution of the furo[2,3-b]pyridine (B1315467) series, leading to the discovery of BMT-052. researchgate.net This rational design strategy relies on the three-dimensional structural information of the biological target to guide the design of more potent and selective inhibitors. strbd.com The primary target for this compound is the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the virus. nih.govpatsnap.com

The development process involved iterative cycles of design, synthesis, and testing, a hallmark of SBDD. researchgate.netnih.gov Initial lead compounds in the 7-azabenzofuran class faced multiple challenges, including high clearance and poor metabolic stability. nih.govrsc.org Through detailed structure-activity relationship (SAR) studies, researchers systematically modified the chemical scaffold to address these liabilities. nih.govmorressier.com Insights gained from the co-crystal structures of earlier analogs with the NS5B enzyme provided a clear path for optimizing second-generation inhibitors like this compound, focusing on enhancing metabolic stability while maintaining potent, pan-genotypic activity. researchgate.net

Crystallography and Co-crystal Structure Determination

X-ray crystallography was a pivotal technique for visualizing how inhibitors bind to the NS5B polymerase, providing high-resolution atomic models that guided the SBDD process. nih.govnih.gov While the specific co-crystal structure of this compound with NS5B is not detailed in available literature, extensive crystallographic work was performed on its precursors and analogs, which directly informed the design of this compound. researchgate.net

For instance, the co-crystal structure of a close analog, compound 5, in a complex with the genotype 2a NS5B L30S mutant protein was determined. researchgate.net This, along with other similar structures, was instrumental in understanding the binding mode within the allosteric site of the enzyme. researchgate.netnih.gov The determination of co-crystal structures involves growing crystals of the protein in the presence of the inhibitor, allowing the inhibitor to bind within the target site. rsc.org The resulting crystal, containing both the protein and the bound ligand, is then analyzed using X-ray diffraction to generate a detailed three-dimensional map of the interaction. nih.gov

Crystallographic studies revealed that the furo[2,3-b]pyridine series of compounds, including this compound, function as non-nucleoside inhibitors (NNIs) that bind to an allosteric site on the NS5B polymerase known as the "primer grip" site. nih.govresearchgate.netnih.gov This site is located approximately 10 Å away from the enzyme's catalytic active site. nih.gov

The analysis of co-crystal structures of precursor compounds provided key insights into the specific molecular interactions between the inhibitor and the enzyme. researchgate.net For example, structural information for a close analog highlighted the conformation of the N-ethylmethylsulfonamide moiety, which appeared to be influenced by electronic repulsion between its sulfonamide oxygen atoms and a central phenyl ring of the compound. researchgate.net Furthermore, these studies identified a novel intermolecular S=O---C=O n→π* interaction between the ligand's sulfonamide oxygen and the carbonyl group of the amino acid residue Gln414 in the enzyme. researchgate.net This detailed understanding of inhibitor-enzyme interactions at the atomic level was critical for the strategic modifications that ultimately led to the development of this compound. researchgate.net

Analytical Techniques for Metabolic Studies (e.g., HPLC-MS/MS for related compounds)

A significant challenge in the development of the furo[2,3-b]pyridine series was achieving adequate metabolic stability. nih.govresearchgate.net The primary analytical method for evaluating this property is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). springernature.comresearchgate.net This technique is the standard for quantifying the rate at which a compound is metabolized by liver enzymes in in vitro systems, such as liver microsomes or hepatocytes. springernature.com

In a typical metabolic stability assay, the test compound is incubated with a metabolically active system like human liver microsomes (HLMs). mdpi.com Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using HPLC-MS/MS. springernature.com This method offers high sensitivity and specificity, allowing for the precise measurement of the compound even in complex biological matrices. mdpi.com The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters like the half-life (t½) and intrinsic clearance (Clint). mdpi.com For this compound, the strategic incorporation of deuterium (B1214612) at identified metabolic soft spots significantly increased its half-life in liver microsomes compared to its non-deuterated counterpart, a finding that was quantified using these analytical methods. researchgate.net

Table 1: Comparison of In Vitro Metabolic Stability

CompoundModificationHuman Liver Microsome Half-life (t½, min)
BMS-986139 (precursor)Non-deuterated23
This compoundDeuterated69

This table is based on data reported for this compound and its non-deuterated analog. researchgate.net

Computational Chemistry and Molecular Modeling Techniques (e.g., for ADMET prediction)

Computational chemistry and molecular modeling are integral to modern drug discovery, enabling the prediction of various properties before a compound is synthesized. nih.govnih.gov These in silico tools are used to forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to prioritize candidates with a higher likelihood of success. nih.gov While specific computational studies for this compound are not publicly detailed, the improvement in its physicochemical properties suggests the application of such techniques in its design. researchgate.net Molecular modeling is used to understand the three-dimensional aspects of drug-receptor interactions and to build quantitative structure-activity relationship (QSAR) models that correlate chemical structure with biological activity or physicochemical properties. nih.gov

In silico tools are widely used to predict key physicochemical properties that influence a drug's behavior, such as lipophilicity (LogP), solubility, and polar surface area. nih.govnih.gov These predictions help researchers to digitally screen large numbers of potential molecules and flag those with undesirable properties, such as poor solubility or potential toxicity, early in the discovery process. nih.govphcogj.com For the development program leading to this compound, overcoming issues like poor oral bioavailability was a significant challenge, indicating that properties like solubility and permeability were key considerations. nih.gov Computational ADMET models are typically built using large datasets of experimentally measured properties and employ machine learning algorithms to predict the properties of new, untested molecules. semanticscholar.org These predictive models guide chemists in making structural modifications to optimize the ADMET profile, balancing potency with drug-like properties. nih.govmdpi.com

Theoretical Implications and Future Research Directions

Contribution of BMT-052 Research to NS5B Inhibitor Development

The research culminating in this compound represents a significant step in the evolution of non-nucleoside inhibitors (NNIs) for the HCV NS5B polymerase. This compound was identified as a second-generation pan-genotypic inhibitor that binds to the "primer grip" site of the enzyme, an allosteric site distinct from the catalytic active site. nih.govacs.orgmcgill.ca It emerged from iterative structure-activity analyses of a class of highly functionalized furo[2,3-b]pyridines, building upon a previous generation of compounds. nih.gov

Specifically, this compound was developed by modifying BMS-986139, a promising precursor that was halted in development due to issues with microcrystallization during toxicological studies. nih.gov The development of this compound successfully addressed this liability while retaining and even improving upon the potent antiviral activity. acs.org The compound demonstrated potent, pan-genotypic inhibition of HCV replication, a critical feature for a successful HCV therapeutic, given the genetic diversity of the virus. tandfonline.com This work showcased the potential of the furo[2,3-b]pyridine (B1315467) scaffold as a privileged structure for developing NS5B inhibitors, surmounting challenges that included poor bioavailability and high clearance in earlier analogues. acs.orgnih.gov

Table 1: Antiviral Activity of this compound Against HCV Genotypes EC50 values represent the concentration of the compound required to inhibit 50% of viral replication in a cell-based assay.

(Data sourced from Parcella et al., 2017) nih.gov

Advancements in Deuteration Strategies for Enhancing Drug Metabolic Stability

A key challenge in the development of the this compound series was poor metabolic stability. nih.govmcgill.ca The successful optimization of this compound is a primary example of the strategic use of deuteration to enhance a drug's pharmacokinetic profile. researchgate.net Deuteration involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), at metabolically vulnerable positions, or "soft spots." nih.govresearchgate.net

The principle behind this strategy is the kinetic isotope effect. nih.gov A carbon-deuterium (C-D) bond is significantly stronger—approximately 6 to 10 times more stable—than a corresponding carbon-hydrogen (C-H) bond. nih.govacs.org This increased bond strength makes the C-D bond more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes responsible for oxidative metabolism. rsc.org By slowing the rate of metabolic breakdown, deuteration can increase the biological half-life of a compound, reduce its clearance, and potentially lead to less frequent dosing. acs.orgrsc.org In the case of this compound, deuterium was incorporated into the oxadiazole amide moiety, a known site of metabolism. nih.gov This modification resulted in a tangible improvement in metabolic stability in human and cynomolgus monkey liver microsomes (LMs), as evidenced by longer recorded half-lives. nih.govtandfonline.com

Table 2: Effect of Deuteration on Metabolic Stability Half-life (t1/2) was determined in liver microsomes (LM) in the presence of NADPH.

(Data derived from Parcella et al., 2017) nih.gov

Methodological Innovations in Preclinical Compound Optimization

The path to this compound highlights several methodological innovations in preclinical drug optimization. The process began with iterative structure-activity relationship (SAR) studies on a class of furo[2,3-b]pyridines. mcgill.ca A significant hurdle was the poor physicochemical properties of the lead compound, BMS-986139, which led to microcrystallization in tissues during preclinical toxicology studies. nih.gov

The optimization of this compound successfully mitigated this issue by improving key physicochemical properties. tandfonline.com Through systematic modification, researchers were able to lower both the lipophilicity (measured as log D) and the melting point of the compound compared to its predecessor. nih.gov These improvements in solubility and other physical characteristics provided a direct means to overcome the crystallization problem that had halted the development of BMS-986139. tandfonline.com This demonstrates a successful, multi-parameter optimization strategy where antiviral potency, metabolic stability, and physicochemical properties were concurrently improved to yield a viable clinical candidate.

Table 3: Comparison of Physicochemical Properties

(Data sourced from Parcella et al., 2017) nih.gov

Potential for Derivatization to Explore Broader Inhibitory Profiles

The furo[2,3-b]pyridine scaffold, validated by the success of this compound, serves as a robust template for further derivatization to explore broader or different inhibitory profiles. nih.gov The development of this compound itself involved extensive SAR studies, including modifications at the C5 position and derivatization of the oxadiazole amide with deuterium. nih.gov The chemical reactivity of the furo[2,3-b]pyridine core has been explored, with studies showing its amenability to various functionalizations, including C-H amination and borylation reactions on the pyridine (B92270) moiety. mdpi.com

This inherent chemical tractability suggests that the this compound structure could be further modified. For instance, derivatization could be aimed at enhancing potency against viral variants with resistance-associated substitutions (RASs) that may emerge against current therapies. By exploring different substituents on the furo[2,3-b]pyridine ring or altering the linker and amide components, it may be possible to create new analogues with altered binding interactions within the NS5B primer grip site. Such derivatives could potentially exhibit improved resistance profiles, enhanced potency against other viral genotypes, or even inhibitory activity against the polymerases of other viruses.

Unanswered Questions and Future Research Trajectories for NS5B Inhibitors

Despite the revolutionary success of direct-acting antivirals (DAAs) in curing HCV, several research questions and future trajectories remain for NS5B inhibitors. A primary concern in antiviral therapy is the emergence of drug resistance. researchgate.net While NS5B inhibitors like sofosbuvir (B1194449) have a high barrier to resistance, non-nucleoside inhibitors can be more susceptible. rsc.orgelsevier.es Future research must focus on understanding resistance mechanisms and designing next-generation inhibitors that are active against known resistant variants. researchgate.net

Another key area is the treatment of specific patient populations, such as those who have failed previous DAA regimens or those with severe liver disease. googleapis.com There is a need to identify the molecular mechanisms of NS5B's function and how it interacts with other viral and host proteins to regulate its activity. A deeper understanding of these interactions could unveil novel targets or strategies for combination therapies. Furthermore, exploring new allosteric sites on the NS5B polymerase, beyond the established thumb and palm sites, could lead to inhibitors with entirely new mechanisms of action, providing valuable options for salvage therapy and combating resistance. googleapis.com The long-term goal remains the global elimination of HCV, which requires therapies that are not only effective but also accessible and suitable for all patient groups. nih.gov

Broader Applicability of the Primer Grip Inhibition Concept in Antiviral Drug Discovery

The mechanism of this compound, which involves binding to and distorting the "primer grip" of the HCV NS5B polymerase, exemplifies a powerful concept with broad applicability in antiviral drug discovery. nih.govacs.org The primer grip is a flexible structural motif within viral polymerases that is essential for correctly positioning the nucleic acid template-primer for replication. By binding to this allosteric site, inhibitors like this compound non-competitively prevent the enzyme from adopting its active conformation, thereby halting replication.

This concept is not unique to HCV. The primer grip is a well-established target in HIV-1 reverse transcriptase (RT), where non-nucleoside reverse transcriptase inhibitors (NNRTIs) function by a similar allosteric mechanism. The binding of NNRTIs distorts the primer grip and the positioning of the primer 3'-end, inhibiting DNA polymerization. The concept has also been considered for targeting the RNase H activity of HIV RT, where altering the primer grip could prevent the proper orientation of the RNA/DNA duplex substrate. The success of primer grip inhibitors against diverse viruses like HCV and HIV suggests that this allosteric site is a conserved and druggable vulnerability in viral polymerases. This provides a strategic blueprint for the discovery of novel allosteric inhibitors against polymerases from other viruses, including emerging viral threats. researchgate.net

Q & A

Q. What are the key considerations for designing reproducible experiments with BMT-052?

Experimental design must prioritize clarity in methodology, including detailed descriptions of synthesis protocols, characterization techniques (e.g., NMR, HPLC), and environmental controls (e.g., temperature, solvent purity). Ensure all procedures are documented to enable replication, with raw and processed data clearly segregated. For novel compounds, provide spectral data and purity validation, while referencing established methods for known analogs .

Q. How should researchers address inconsistencies in this compound’s reported physicochemical properties across studies?

Systematically compare experimental conditions (e.g., solvent systems, instrumentation calibration) and validate methods using standardized reference materials. Cross-reference primary literature to identify methodological divergences, and conduct controlled replication studies to isolate variables contributing to discrepancies .

Q. What strategies ensure robust data collection in this compound toxicity studies?

Implement blinded protocols to minimize observer bias, use validated assays (e.g., MTT for cytotoxicity), and include positive/negative controls. Predefine statistical power requirements and sample sizes to ensure reliability. Publish raw datasets alongside processed results to facilitate meta-analyses .

Advanced Research Questions

Q. How can conflicting mechanistic hypotheses about this compound’s activity be resolved?

Apply a contradiction analysis framework:

  • Identify the principal contradiction (e.g., opposing results in in vitro vs. in vivo models).
  • Evaluate methodological differences (e.g., cell line variability, dosing regimes).
  • Use computational modeling (e.g., molecular docking, QSAR) to test competing hypotheses. Prioritize studies that isolate variables (e.g., knock-out models for target validation) .

Q. What methodological refinements improve the predictive validity of this compound pharmacokinetic models?

Integrate physiologically based pharmacokinetic (PBPK) modeling with high-resolution mass spectrometry data to account for tissue-specific metabolism. Validate models using human-derived organoids or microdosing trials, ensuring alignment with in vivo absorption-distribution profiles .

Q. How should researchers optimize this compound’s formulation for enhanced bioavailability while maintaining stability?

Conduct a Design of Experiments (DoE) approach:

  • Screen excipients for compatibility via accelerated stability testing.
  • Use response surface methodology to balance solubility enhancers (e.g., cyclodextrins) and degradation inhibitors.
  • Validate outcomes using orthogonal techniques (e.g., DSC for polymorphic stability) .

Data Analysis and Validation

Q. What criteria determine the inclusion/exclusion of outlier data in this compound dose-response studies?

Q. How can meta-analyses reconcile heterogeneous outcomes in this compound’s efficacy trials?

Use PRISMA guidelines to standardize literature screening and data extraction. Stratify studies by design (e.g., randomized vs. observational), and apply mixed-effects models to account for between-study variance. Highlight publication bias via funnel plots and Egger’s regression .

Ethical and Collaborative Considerations

Q. What protocols ensure ethical data sharing in multi-institutional this compound research?

Draft data-sharing agreements that define access tiers, attribution requirements, and embargo periods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for repository submissions, and include metadata detailing experimental conditions and analytical pipelines .

Q. How should interdisciplinary teams allocate tasks in this compound mechanism-of-action studies?

Assign roles based on expertise: synthetic chemists (compound optimization), pharmacologists (target validation), and data scientists (multi-omics integration). Establish milestone-driven workflows with cross-team audits to ensure methodological coherence and timeline adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.